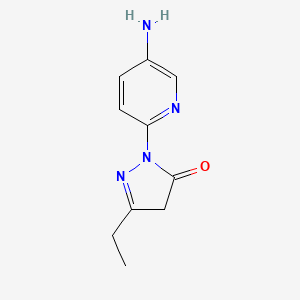

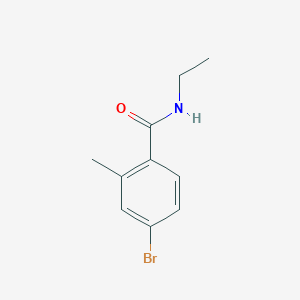

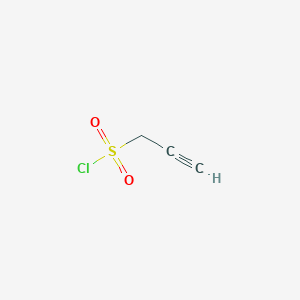

![molecular formula C11H12N2O B1530230 2-cyano-N-[(2-methylphenyl)methyl]acetamide CAS No. 566926-04-3](/img/structure/B1530230.png)

2-cyano-N-[(2-methylphenyl)methyl]acetamide

説明

2-cyano-N-[(2-methylphenyl)methyl]acetamide is an organic compound with the linear formula C10H10N2O . It is a derivative of acetic amide with a nitrile functional group .

Synthesis Analysis

The synthesis of this compound can be carried out in several ways. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC1=C(C=CC=C1)NC(CC#N)=O and the InChI string 1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) . Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, the microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free condition for several minutes gave thiophene derivatives in high yields .科学的研究の応用

Synthesis and Reactivity

- Heterocyclic Compound Synthesis : This compound serves as a versatile building block for synthesizing polyfunctionalized heterocyclic compounds. Its reactivity has been exploited to create a range of molecules with potential biological activities (Gouda, 2014). The compound's ability to undergo various chemical reactions enables the synthesis of novel molecules that can be further evaluated for different biological activities.

Biological Activities

Antimalarial Activity : Compounds synthesized from similar acetamide derivatives have demonstrated significant antimalarial activity against resistant strains of Plasmodium berghei in mice. This highlights the potential of using such compounds as a basis for developing new antimalarial agents (Werbel et al., 1986). The study also explored the quantitative structure-activity relationships (QSAR) of these compounds, suggesting that modifications to the phenyl ring substituents could enhance antimalarial potency.

Antimicrobial Activity : Novel heterocyclic compounds bearing a sulfonamide moiety and synthesized from related acetamides have shown promising in vitro antibacterial and antifungal activities. This indicates the potential of such derivatives in developing new antimicrobial agents (Darwish et al., 2014). The study underscores the importance of structural diversity in discovering compounds with enhanced antimicrobial efficacy.

Antitumor Activity : Polyfunctionally substituted heterocyclic compounds derived from related acetamides have been evaluated for their antitumor activities. Several of these synthesized compounds exhibited significant inhibitory effects against various human cancer cell lines, suggesting their potential as antitumor agents (Shams et al., 2010). The study highlights the therapeutic potential of these compounds in cancer treatment and the need for further investigation into their mechanism of action.

Safety and Hazards

特性

IUPAC Name |

2-cyano-N-[(2-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYAIOQQHKBFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)

![Tert-butyl 2-[ethyl(piperidin-4-yl)amino]acetate](/img/structure/B1530159.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)